Resorcinol-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

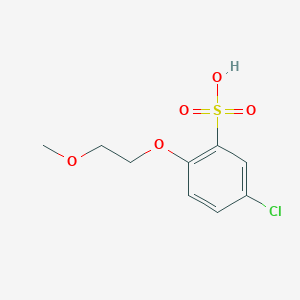

Resorcinol, also known as 1,3-dihydroxybenzene, is an aromatic organic compound with the molecular formula C6H4(OH)2 . It consists of a benzene ring with two hydroxyl (-OH) groups located at adjacent carbon positions (1,3 positions) on the ring . It is used in the manufacture of resins, plastics, dyes, medicine, and numerous other organic chemical compounds .

Synthesis Analysis

Resorcinol is produced in large quantities by sulfonating benzene with fuming sulfuric acid and fusing the resulting benzenedisulfonic acid with caustic soda . Another method involves the electrochemical oxidation of resorcinol, which provides new insights into the reaction mechanisms .Molecular Structure Analysis

Based on x-ray crystallographic analysis, resorcinol exists in two forms, i.e., α- and β-resorcinol . The crystal structure of α-resorcinol, the stable form at room temperature and atmospheric pressure, maintains the anti-configuration (A) of C2v symmetry .Chemical Reactions Analysis

Resorcinol undergoes various chemical reactions typical of phenols, including electrophilic aromatic substitution . The electrochemical oxidation of resorcinol is chemically and electrochemically irreversible over the whole pH range (1–14). Resorcinol molecules undergo a 1H + 1e − oxidation at pH < pKa1 and a 1e − oxidation at pH > pKa2 to form radicals .Physical And Chemical Properties Analysis

Resorcinol is a colorless solid with a mild odor . It is highly soluble in water and can be easily released into the environment . The solid resorcinol occurs in two crystalline forms, the alpha form which is obtained by crystallization of resorcinol from ethanol, and the beta form which is obtained on crystallizing resorcinol from benzene or on cooling of molten resorcinol .Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

Resorcinol-d4 is utilized in the pharmaceutical industry for the synthesis of various drugs. Its deuterated nature makes it a valuable tool in pharmacokinetics and metabolic studies, as it can be used to trace the pathway of drugs within the body. This is particularly useful in the development of new medications, where understanding the metabolism and distribution of a drug is crucial .

Rubber Compounds

In the production of rubber compounds, such as tires, hoses, and belts, Resorcinol-d4 plays a critical role. It acts as a bonding agent that improves the adhesion between rubber and reinforcing materials like fabric and steel. This results in enhanced durability and performance of the rubber products .

Polymers

Resorcinol-d4 is involved in the synthesis of polymers where it contributes to the polymerization process. It can be used to create novel polymer structures with improved thermal stability and mechanical properties. These polymers find applications in various fields, including automotive and aerospace industries .

Polymer Additives

As a polymer additive, Resorcinol-d4 is used to enhance the properties of plastics. It serves as a UV absorber and flame retardant, thereby extending the life of plastics and improving their safety profile. This is particularly important in consumer products that are exposed to sunlight or high temperatures .

Composites

Resorcinol-d4 is also used in the manufacturing of composites, which are materials made from two or more different substances. In wood composites, for example, it improves the bonding between wood fibers, resulting in stronger and more durable materials suitable for construction and furniture .

Photoresists

In the field of electronics, Resorcinol-d4 is used in the formulation of photoresists, which are light-sensitive materials used in the photolithography process to create intricate patterns on substrates. The deuterated compound provides better resolution and stability, which is essential for the production of microelectronic devices .

Wirkmechanismus

Target of Action

Resorcinol-d4, a deuterated derivative of resorcinol, is expected to have similar targets as its parent compound, resorcinol . Resorcinol primarily targets skin disorders and infections such as acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts . It exerts a keratolytic activity, helping to remove hard, scaly, or roughened skin .

Mode of Action

Resorcinol works by exerting a keratolytic activity, which helps to remove hard, scaly, or roughened skin . It is used as an antiseptic and disinfectant in topical pharmaceutical products . Although primarily indicated for topical application, resorcinol also possesses a well-documented anti-thyroidal activity .

Biochemical Pathways

Resorcinol can inhibit peroxidases in the thyroid, subsequently blocking the synthesis of thyroid hormones and causing goiter . It interferes with the iodination of tyrosine and the oxidation of iodide . In an in vitro study involving lactoperoxidase (LPO) and thyroid peroxidase (TPO), it was shown that the mechanism of these two enzymes can become irreversibly inhibited by way of a suicide inactivation by resorcinol .

Result of Action

The molecular and cellular effects of resorcinol’s action are primarily observed in its keratolytic activity, which helps to remove hard, scaly, or roughened skin . In addition, it has been shown to inhibit peroxidases in the thyroid, blocking the synthesis of thyroid hormones and causing goiter .

Action Environment

The rate of biodegradation of resorcinol in an activated sludge treatment facility is dependent upon many factors, such as concentration and temperature . This suggests that environmental factors can influence the action, efficacy, and stability of resorcinol and its derivatives.

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Resorcinol-d4 can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds and ultimately into the final product. The key steps in the synthesis pathway include the protection of the hydroxyl groups, the deuteration of the protected resorcinol, and the removal of the protecting groups to yield Resorcinol-d4.", "Starting Materials": [ "Resorcinol", "Deuterium oxide", "Sodium hydroxide", "Diethyl ether", "Sulfuric acid", "Sodium sulfate", "Sodium bicarbonate", "Methanol", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Step 1: Resorcinol is dissolved in deuterium oxide and sodium hydroxide is added to the solution to form a sodium salt.", "Step 2: Diethyl ether is added to the solution to extract the sodium salt of resorcinol.", "Step 3: The ether layer is separated and dried over sodium sulfate.", "Step 4: The ether is removed by distillation to yield resorcinol.", "Step 5: Resorcinol is dissolved in methanol and sulfuric acid is added to the solution to protect the hydroxyl groups.", "Step 6: The solution is heated under reflux for several hours to form the protected resorcinol.", "Step 7: The solution is cooled and neutralized with sodium bicarbonate.", "Step 8: The solution is extracted with diethyl ether to remove impurities.", "Step 9: The ether layer is dried over sodium sulfate and the solvent is removed by distillation.", "Step 10: The protected resorcinol is dissolved in pyridine and deuterium oxide is added to deuterate the hydroxyl groups.", "Step 11: The solution is heated under reflux for several hours to ensure complete deuteration.", "Step 12: The solution is cooled and neutralized with sodium bicarbonate.", "Step 13: The solution is extracted with diethyl ether to remove impurities.", "Step 14: The ether layer is dried over sodium sulfate and the solvent is removed by distillation.", "Step 15: The protecting groups are removed by adding acetic anhydride and pyridine to the deuterated resorcinol solution.", "Step 16: The solution is heated under reflux for several hours to remove the protecting groups.", "Step 17: The solution is cooled and neutralized with sodium bicarbonate.", "Step 18: The solution is extracted with diethyl ether to remove impurities.", "Step 19: The ether layer is dried over sodium sulfate and the solvent is removed by distillation to yield Resorcinol-d4." ] } | |

CAS-Nummer |

751455-55-7 |

Produktname |

Resorcinol-d4 |

Molekularformel |

C₆H₂D₄O₂ |

Molekulargewicht |

114.14 |

Synonyme |

1,3-Benzenediol-d4; 1,3-Dihydroxybenzene-d4; 3-Hydroxyphenol-d4; Resorcin-d4; Rezorsine-d4; Rodol RS-d4; m-Benzenediol-d4; m-Dihydroxybenzene-d4; m-Hydroquinone-d4; m-Hydroxyphenol-d4; m-Phenylenediol-d4; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)

![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)